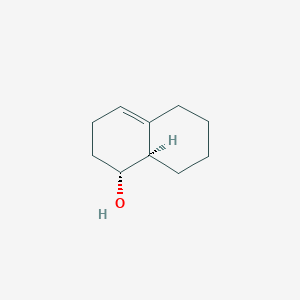
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is a bicyclic organic compound with a unique structure that includes a hydroxyl group attached to the first carbon of the octahydronaphthalene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-naphthol using a palladium catalyst under high pressure and temperature. The reaction conditions often involve temperatures ranging from 100°C to 200°C and hydrogen pressures of 50-100 atm .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding alkanes using hydrogen gas and a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It has been investigated for its role in modulating enzyme activity and as a potential ligand for receptor studies .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory agent and in the treatment of certain neurological disorders .
Industry
Industrially, this compound is used in the synthesis of fragrances and flavoring agents due to its pleasant odor. It is also employed in the production of certain polymers and resins .
作用機序
The mechanism of action of (1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme modulator, influencing the activity of enzymes involved in metabolic pathways. Additionally, it can bind to receptors, altering signal transduction pathways and leading to various physiological effects .
類似化合物との比較
Similar Compounds
(1R,8aR)-1-methyl-octahydropyrrolo[1,2-a]piperazine-3,4-dione: This compound has a similar bicyclic structure but includes a piperazine ring, which imparts different chemical properties.
(1R,8aR)-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid: Another similar compound with a pyrazine ring, used in different chemical and biological applications.
Uniqueness
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol is unique due to its specific hydroxyl group placement and the resulting chemical reactivity. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar bicyclic compounds .
特性
CAS番号 |
41727-79-1 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(1R,8aR)-1,2,3,5,6,7,8,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H16O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h5,9-11H,1-4,6-7H2/t9-,10-/m1/s1 |
InChIキー |
UNZKEQURSALCLE-NXEZZACHSA-N |
異性体SMILES |
C1CCC2=CCC[C@H]([C@@H]2C1)O |
正規SMILES |
C1CCC2=CCCC(C2C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


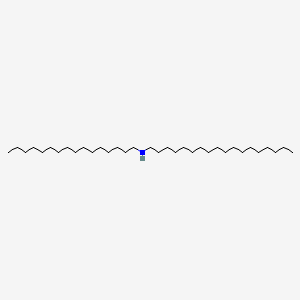
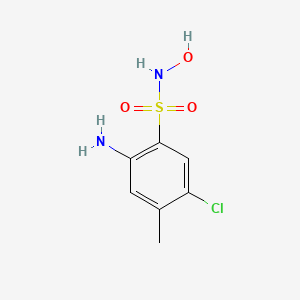
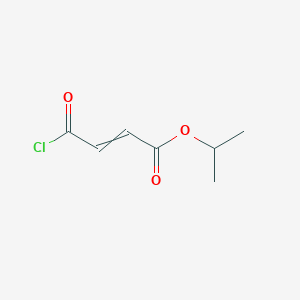

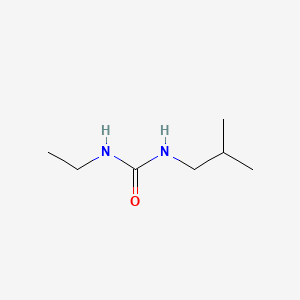

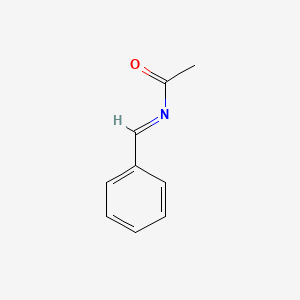
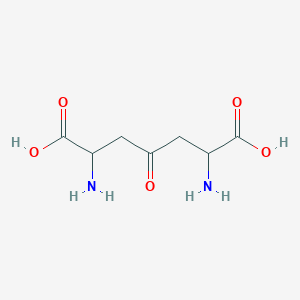
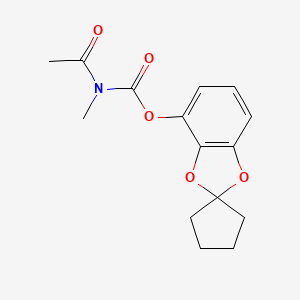
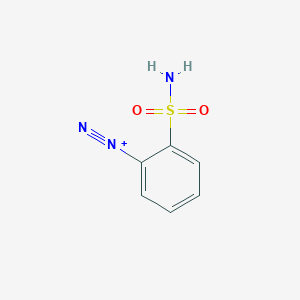
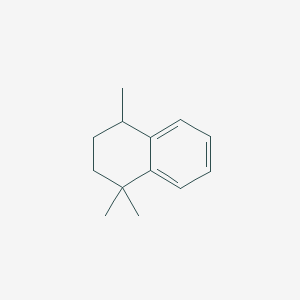
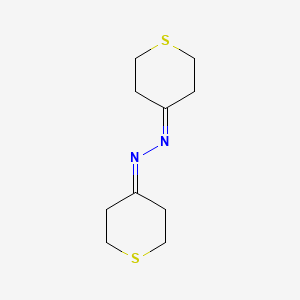
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14668837.png)
